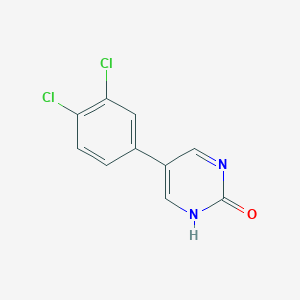

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKAGNAVHHJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680857 | |

| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-09-8 | |

| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3,4 Dichlorophenyl Pyrimidin 2 1h One and Its Structural Analogs

Retrosynthetic Analysis and Key Precursors for the Pyrimidinone Core

A common retrosynthetic approach for 5-aryl-pyrimidin-2(1H)-ones, such as 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one, involves disconnecting the pyrimidinone ring to reveal key precursors. The primary disconnection breaks the ring into a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or urea equivalent. This strategy forms the basis of the well-known Biginelli reaction. wisdomlib.orgname-reaction.com

For the specific synthesis of this compound, the key precursors are:

3,4-Dichlorobenzaldehyde : Provides the dichlorophenyl substituent at the 5-position.

A β-ketoester or a related 1,3-dicarbonyl compound : Such as ethyl acetoacetate, which forms the backbone of the pyrimidinone ring. wikipedia.org

Urea or a substituted urea/thiourea (B124793) : Acts as the source of the N-C-N fragment of the pyrimidine (B1678525) ring. wikipedia.org

An alternative retrosynthetic strategy involves the Suzuki cross-coupling reaction. nih.govwikipedia.org In this case, a dihalopyrimidine can be disconnected to a halopyrimidine and an arylboronic acid. For this compound, this would involve a precursor like 5-bromo-2(1H)-pyrimidinone and (3,4-dichlorophenyl)boronic acid.

Classical and Modern Synthetic Approaches for 2-Pyrimidinone Ring Formation

The formation of the 2-pyrimidinone ring can be achieved through various classical and modern synthetic methodologies.

Classical Approaches:

The most prominent classical method is the Biginelli reaction , first reported in 1891. nih.govwikipedia.org This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones. wisdomlib.orgname-reaction.comwikipedia.org Subsequent oxidation yields the aromatic pyrimidin-2(1H)-one. The reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org

Another classical approach is the Pinner synthesis , which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com By using urea or thiourea in place of an amidine, 2-pyrimidinones can be synthesized. wikipedia.org

Modern Approaches:

Modern synthetic methods often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. These include:

Microwave-assisted synthesis : This technique has been shown to accelerate the synthesis of pyrimidine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. rsc.orgrsc.orgnih.gov It has been successfully applied to the synthesis of various pyrimidinone-containing scaffolds. nih.gov

Suzuki Cross-Coupling Reactions : This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. It can be used to introduce the 3,4-dichlorophenyl group onto a pre-existing pyrimidinone core, for instance, by coupling (3,4-dichlorophenyl)boronic acid with a halogenated pyrimidinone. nih.govnih.govresearchgate.netresearchgate.net Regioselective Suzuki couplings have been developed for dichloropyrimidines, allowing for the synthesis of diarylated pyrimidines. nih.gov

Multicomponent Reactions (MCRs) : The Biginelli reaction is a classic example of an MCR. wisdomlib.org Modern variations of MCRs utilize different catalysts and conditions to improve efficiency and sustainability. acs.orgnih.gov For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. acs.org

Domino Reactions : These reactions, where multiple bond-forming events occur in a single step, have been used for the synthesis of pyrimidinone derivatives. mdpi.com

Interactive Data Table: Comparison of Synthetic Approaches

| Method | Description | Advantages | Disadvantages |

| Biginelli Reaction | One-pot condensation of an aldehyde, β-ketoester, and urea. wisdomlib.orgwikipedia.org | Simple, one-pot synthesis. name-reaction.com | Can have moderate yields, requires subsequent oxidation. wisdomlib.org |

| Pinner Synthesis | Condensation of a 1,3-dicarbonyl compound with an amidine or urea. mdpi.com | Versatile for substituted pyrimidines. | May require harsh conditions. |

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. rsc.orgrsc.org | Faster reaction times, often higher yields. rasayanjournal.co.in | Requires specialized equipment. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid and a halide. nih.govwikipedia.org | High functional group tolerance, good for late-stage functionalization. nih.gov | Requires a pre-functionalized pyrimidinone core. |

Chemo- and Regioselective Functionalization of the Pyrimidinone Core and Dichlorophenyl Substituent in Analogs

The functionalization of the pyrimidinone core and the dichlorophenyl substituent is key to creating a diverse library of analogs for structure-activity relationship studies.

Pyrimidinone Core Functionalization:

N-Alkylation/Arylation : The nitrogen atoms of the pyrimidinone ring can be alkylated or arylated to introduce various substituents. rsc.org

Halogenation : The pyrimidine ring can be halogenated, providing a handle for further functionalization, such as cross-coupling reactions. researchgate.net

C-H Functionalization : Direct C-H functionalization is an emerging strategy for modifying the pyrimidine core, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.

Substitution at C4 and C6 : Halogen atoms at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including amines and ethers. nih.gov For example, C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides can undergo C-nucleophilic substitution. nih.gov

Dichlorophenyl Substituent Functionalization:

The dichlorophenyl ring presents challenges for selective functionalization due to the presence of two deactivating chloro groups. However, methods for regioselective reactions exist:

Nucleophilic Aromatic Substitution (SNAr) : Under certain conditions, one of the chlorine atoms can be displaced by a strong nucleophile. The position of substitution (ortho or meta to the pyrimidine ring) can be influenced by the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions : While challenging, it is possible to selectively perform cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at one of the C-Cl bonds. The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Green Chemistry Principles and Sustainable Synthesis Protocols for Pyrimidinone Derivatives

The application of green chemistry principles to the synthesis of pyrimidinone derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.com

Key green chemistry approaches include:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.netresearchgate.netpjoes.com Some syntheses have been developed to be performed in water. nih.govresearchgate.net

Catalysis : Employing catalysts to improve reaction efficiency and reduce waste. derpharmachemica.comichem.md This includes the use of recyclable catalysts. ichem.md For instance, a heteropolyacid-clay catalyst has been used for the Biginelli reaction. ichem.md

Microwave and Ultrasound-Assisted Synthesis : These techniques can reduce reaction times and energy consumption. rasayanjournal.co.inbenthamdirect.compjoes.com Microwave-assisted synthesis has been used for the parallel synthesis of trisubstituted pyrimidines. nih.gov

Multicomponent Reactions (MCRs) : MCRs, like the Biginelli reaction, are inherently atom-economical as they combine multiple starting materials into a single product in one step, minimizing waste. wisdomlib.orgrasayanjournal.co.in

Solvent-Free Reactions : Conducting reactions without a solvent can significantly reduce waste and simplify purification. researchgate.netorganic-chemistry.org

Interactive Data Table: Green Chemistry Approaches in Pyrimidinone Synthesis

| Green Chemistry Principle | Application in Pyrimidinone Synthesis | Example |

| Atom Economy | Multicomponent reactions (e.g., Biginelli) maximize the incorporation of starting materials into the final product. wisdomlib.orgrasayanjournal.co.in | One-pot synthesis of dihydropyrimidinones. wisdomlib.orgichem.md |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.netpjoes.com | ZrOCl₂·8H₂O catalyzed synthesis of furo[2,3-d]pyrimidines in water. nih.gov |

| Energy Efficiency | Microwave and ultrasound irradiation to reduce reaction times and energy input. rasayanjournal.co.inbenthamdirect.com | Microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. rsc.orgrsc.org |

| Use of Renewable Feedstocks | Exploring the use of biomass-derived starting materials. acs.org | Iridium-catalyzed synthesis of pyrimidines from alcohols derived from lignocellulose. acs.org |

| Catalysis | Development of efficient and recyclable catalysts. derpharmachemica.comichem.md | HPA-Clay catalyzed Biginelli reaction. ichem.md |

Enzymatic Inhibition Studies and Kinetic Characterization

Identification of Specific Target Enzymes Modulated by the Compound

No studies have been identified that report on specific enzymes inhibited or modulated by this compound.

Determination of Kinetic Inhibition Parameters (e.g., Ki, IC50)

There is no available data in the scientific literature reporting the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against any enzymatic target.

Mechanistic Insights into Enzyme-Inhibitor Interaction Dynamics

Without identification of a target enzyme, no mechanistic studies, such as X-ray crystallography or molecular modeling, detailing the interaction dynamics between this compound and a biological target have been published.

Receptor Binding Profiling and Ligand-Receptor Interactions

In Vitro Binding Assays for Receptor Target Identification

No in vitro binding assays or screening studies have been published that identify specific receptor targets for this compound.

Analysis of Orthosteric and Allosteric Binding Mechanisms

As no receptor targets have been identified, there is no information available regarding the potential orthosteric or allosteric binding mechanisms of this compound.

Cellular Pathway Modulation and Target Engagement in Model Systems

Investigation of Downstream Signaling Cascades and Biomarker Changes

No published studies were identified that have investigated the downstream signaling cascades or biomarker changes resulting from cellular exposure to this compound.

Proteomic Approaches for Unraveling Protein Targets

There is no available data from proteomic studies to identify the specific protein targets of this compound.

Chemical and Physical Properties

Interactive Data Table of Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O |

| Molecular Weight | 241.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely sparingly soluble in water, more soluble in organic solvents |

| pKa | Not available |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 3,4 Dichlorophenyl Pyrimidin 2 1h One Analogs

Systematic Chemical Modifications of the Pyrimidinone Core

Modifications to the central pyrimidinone ring are a key strategy in drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

The introduction of various functional groups onto the pyrimidinone ring system significantly influences the biological activity of the resulting analogs. Studies on related fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidin-7-ones, have shown that substitutions at different positions on the core structure can lead to improved potency and selectivity. researchgate.net For instance, the synthesis of a 4-methyl-2,6-diphenylpyrimidine-5-carboxylate scaffold is achieved through a multi-step process that includes the oxidative dehydrogenation of a dihydropyrimidin-2(1H)-one intermediate, demonstrating a viable pathway for modifying the core structure. mdpi.com The methods developed for these related heterocyclic systems often allow for the introduction of diverse functional groups, enabling a broad exploration of the structure-activity landscape. researchgate.net

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a widely used strategy to enhance a compound's efficacy, selectivity, or metabolic profile. mdpi.com In the context of pyrimidinone analogs, this can involve replacing the entire ring or parts of it.

For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of purines. mdpi.com Research on other heterocyclic compounds has demonstrated the value of this approach. In one study, a pyrido[3,4-d]pyrimidin-4(3H)-one scaffold was successfully used as a replacement for a pyridine-4-carboxylate moiety to create potent inhibitors. acs.org Further derivatization of this new scaffold at the C8 position with various five-membered heterocycles, including pyrazol-3-yl and pyrazol-1-yl groups, yielded compounds with significant inhibitory activity. acs.org This highlights that replacing or augmenting the core pyrimidinone ring with other heterocyclic systems, such as thieno[3,2-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, is a viable strategy for developing novel hybrid compounds. mdpi.com

Exploration of the Dichlorophenyl Substituent and its Derivatives

The 3,4-dichlorophenyl group is a critical pharmacophore, and its modification has been a central focus of SAR studies to understand its role in ligand-target interactions.

The position and nature of halogen substituents on the phenyl ring are crucial for activity. While the 3,4-dichloro substitution is common, other patterns have been explored, often with significant effects on potency.

3,5-Dichlorophenyl: In studies of KDM4/KDM5 histone demethylase inhibitors, an analog featuring a 3,5-dichlorophenyl group (compound 54j) was identified as the most potent inhibitor within its series, displaying a balanced profile against multiple enzyme subtypes. acs.org Similarly, (3,5-dichlorophenyl)pyridine-derived compounds have been shown to induce a significant conformational change in the active site of the furin enzyme, inserting into a newly formed hydrophobic pocket. researchgate.net

2,6-Dichlorophenyl: Research into Abl kinase inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold has also utilized a 2,6-dichlorophenyl moiety. researchgate.net

Other Aromatic Substitutions: Beyond halogens, other substitutions have proven beneficial. For instance, in a series of 1,2,5-oxadiazole derivatives, a compound with a 3-ethoxy-4-methoxyphenyl substituent (compound 51) demonstrated high in vitro activity against P. falciparum and a very promising selectivity index. mdpi.com This suggests that replacing the dichloro groups with other electron-donating or sterically different groups can lead to potent and selective compounds. mdpi.com

The following table summarizes the activity of selected analogs with different phenyl ring substitutions.

| Compound ID | Phenyl Substitution | Target/Assay | Activity (IC₅₀) | Source |

| 54j | 3,5-Dichlorophenyl | KDM4A/B | 0.080 / 0.017 µM | acs.org |

| 54j | 3,5-Dichlorophenyl | KDM5B/C | 0.014 / 0.051 µM | acs.org |

| 51 | 3-Ethoxy-4-methoxyphenyl | P. falciparum NF54 | 0.034 µM | mdpi.com |

Altering the phenyl ring itself or the linker connecting it to the core heterocycle provides another avenue for optimization. Replacing the phenyl ring with a pyridinyl moiety has been explored for other drug classes, leading to novel antimitotic agents. nih.gov The introduction of more complex linkers is also a key strategy. For example, incorporating a conformationally constrained 4-phenylpiperidine linker in KDM inhibitors resulted in derivatives with equipotent activity against multiple demethylase subfamilies and good cellular permeability. acs.org In another series, a piperazine linker was used to connect the core heterocycle to various substituents, leading to compounds with significant anti-inflammatory activity. nih.gov These modifications highlight the importance of the spatial arrangement and chemical nature of the groups extending from the core scaffold.

Development of Predictive QSAR Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a compound and its biological activity. openmedicinalchemistryjournal.com These models are invaluable for predicting the potency of novel analogs before their synthesis, thereby streamlining the drug discovery process.

Several QSAR studies have been successfully applied to heterocyclic compounds related to 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one. For instance, 2D- and 3D-QSAR models have been developed for imidazo[4,5-c]pyridine derivatives, identifying key structural features for activity. researchgate.netnih.gov These studies suggested that substitutions with more electronegative and less bulky groups are favorable for activity. researchgate.netnih.gov

Hybrid 3D-QSAR models, combining receptor-based and ligand-based approaches, have been used to understand the structural requirements for aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. nih.gov Furthermore, machine learning algorithms have been employed to model the QSAR of 1,2,4-triazolo[1,5-a]pyrimidine analogs, identifying the most significant molecular descriptors that contribute to their antiplasmodial activity. mdpi.com The statistical robustness of these models, often validated through various techniques like cross-validation (q²) and predictive r², ensures their reliability for guiding the design of new, more potent inhibitors. researchgate.netnih.gov

Application of Computational Methods for Structure-Activity Correlation

In the absence of specific studies on this compound, the scientific community relies on established computational methodologies to predict and rationalize the biological activities of similar compounds. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are standard tools in 3D-QSAR studies. These methods build models that correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. For instance, in studies of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, CoMFA and CoMSIA have been used to elucidate the pharmacophoric features essential for their inhibitory activity against phosphodiesterase type 7 (PDE7). Such studies typically result in contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogs.

Another computational approach involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for structure-based drug design and can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For pyrimidine derivatives targeting the human σ1 receptor, docking studies have been instrumental in designing new compounds with enhanced efficacy.

Machine Learning Approaches in SAR Analysis

More recently, machine learning (ML) has emerged as a powerful tool in drug discovery and SAR analysis. ML algorithms can identify complex, non-linear relationships between chemical structures and biological activities that may not be apparent with traditional QSAR methods. Various ML models, including Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are trained on datasets of compounds with known activities to predict the activity of new, untested molecules.

For example, a study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used multiple machine learning algorithms to model their inhibitory activity against Plasmodium falciparum. By analyzing a large set of molecular descriptors, these models can identify the key physicochemical properties and structural features that govern antimalarial potency. Similarly, ML-based QSAR models have been developed to predict the activity of SGLT2 inhibitors and LpxC inhibitors, demonstrating the broad applicability of these techniques in medicinal chemistry. These approaches not only predict biological activity but can also aid in the generation of novel chemical structures with desired properties.

While these computational and machine learning methodologies are routinely applied to various classes of pyrimidine and pyrimidinone analogs, their specific application to generate detailed SAR and QSAR data for this compound is not documented in the public domain. The research that would underpin the creation of detailed data tables and specific findings for this compound and its analogs appears to be unpublished or held within private research entities. Therefore, a comprehensive article adhering to the requested detailed structure for this specific chemical compound cannot be fully realized at this time.

Computational Chemistry and Molecular Modeling of 5 3,4 Dichlorophenyl Pyrimidin 2 1h One and Its Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties, governing its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one, DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Another key output from DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule. nih.gov It is invaluable for identifying the electrophilic and nucleophilic sites of a compound. nih.gov For this compound, the MEP map would typically show regions of negative potential (colored in red and yellow) around electronegative atoms like the oxygen of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are usually found around hydrogen atoms, particularly the N-H proton, highlighting sites for nucleophilic attack. nih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 3.0 to 6.0 Debye | Measures the overall polarity of the molecule. |

| Color | Potential Range | Interpretation |

|---|---|---|

| Red | Most Negative | Strongest nucleophilic site (e.g., carbonyl oxygen). |

| Yellow/Orange | Slightly Negative | Nucleophilic region. |

| Green | Neutral | Zero potential region. nih.gov |

| Blue | Most Positive | Strongest electrophilic site (e.g., acidic protons). nih.gov |

DFT calculations are also extensively used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to validate the computed structure. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, these calculations would predict characteristic stretching frequencies for key functional groups, such as the N-H bond (typically around 3400 cm⁻¹), the C=O bond (around 1690 cm⁻¹), aromatic C-H bonds (around 3100 cm⁻¹), and C-Cl bonds (around 700-800 cm⁻¹). nih.govresearchgate.netnih.gov A strong correlation between the calculated and experimental IR spectra confirms that the optimized geometry from the DFT calculation is a good representation of the actual molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of ¹H and ¹³C NMR chemical shifts. For the title compound, calculations would provide expected shift values for the pyrimidinone ring protons, the aromatic protons on the dichlorophenyl ring, and all carbon atoms. Comparing these theoretical shifts with experimental data serves as a powerful tool for structural elucidation. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.net This analysis would identify the key electronic transitions, such as n→π* and π→π*, and their corresponding absorption maxima (λmax). nih.gov These transitions are responsible for the molecule's absorption of light in the ultraviolet-visible range.

| Spectroscopy | Predicted Feature | Approximate Predicted Value |

|---|---|---|

| IR | N-H stretch | ~3440 cm⁻¹ |

| IR | C=O stretch | ~1690 cm⁻¹ |

| IR | C=N stretch | ~1620 cm⁻¹ nih.gov |

| ¹H NMR | N-H proton | ~8.0-9.5 ppm |

| ¹H NMR | Aromatic protons | ~7.0-8.0 ppm |

| ¹³C NMR | C=O carbon | ~160-170 ppm |

| UV-Vis | π→π* transition | ~250-280 nm |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed to study its interactions with protein targets. Pyrimidine derivatives are known to inhibit various enzymes, including kinases and proteases. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation, or binding pose, of a ligand within the active site of a protein. mdpi.com This method uses scoring functions to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net For this compound, docking studies against a relevant protein target (e.g., a kinase) would reveal how it fits into the binding pocket.

The analysis of the docked pose focuses on the network of non-covalent interactions between the ligand and the surrounding amino acid residues. Key interactions would likely include:

Hydrogen Bonds: The N-H donor and the C=O acceptor of the pyrimidinone ring are prime candidates for forming hydrogen bonds with residues in the protein's active site. researchgate.net

Hydrophobic Interactions: The dichlorophenyl ring would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic nature of both the phenyl and pyrimidine rings allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP). researchgate.net

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrimidinone N-H | Hydrogen Bond Donor | Asp, Glu, Backbone Carbonyl Oxygen |

| Pyrimidinone C=O | Hydrogen Bond Acceptor | Lys, Arg, Ser, Backbone Amide N-H |

| Dichlorophenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr |

| Chlorine Atoms | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov By simulating the movements of all atoms in the system (ligand, protein, and solvent) for tens to hundreds of nanoseconds, MD can assess the stability of the predicted binding pose and provide deeper insights into the interaction dynamics. nih.govplos.org

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding pose is stable. plos.org

Root Mean Square Fluctuation (RMSF): This parameter identifies which parts of the protein are flexible and which are stable upon ligand binding.

Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds over the simulation period, confirming the persistence of key interactions identified in docking.

MD simulations can validate the docking results, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of the binding free energy. nih.govplos.org

| Parameter | Purpose | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Plateauing of the RMSD curve indicates the system has reached equilibrium. plos.org |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Low fluctuations in the binding site suggest stable ligand interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not undergoing major unfolding. plos.org |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond exists. | High occupancy confirms the importance of key hydrogen bonds for binding. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. youtube.comyoutube.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the interaction pattern within a ligand-protein complex (structure-based). nih.gov

For this compound, a pharmacophore model would consist of several key features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen.

Hydrogen Bond Donor (HBD): The N-H group.

Aromatic Ring (AR): The dichlorophenyl group.

Hydrophobic Feature (HY): The dichlorophenyl group can also be defined as a general hydrophobic feature.

Once developed and validated, this 3D pharmacophore model serves as a query for virtual screening. youtube.com Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophoric features, regardless of their underlying chemical scaffold. nih.gov This process helps to prioritize compounds for experimental testing and can lead to the discovery of novel, structurally diverse molecules with the desired biological activity. nih.gov

| Feature Type | Originating Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Pyrimidinone N-H | Forms directional interaction with H-bond acceptors (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor (HBA) | Pyrimidinone C=O | Forms directional interaction with H-bond donors (e.g., Lys, Arg). |

| Aromatic Ring (AR) | Dichlorophenyl Ring | Engages in π-π stacking interactions. |

| Hydrophobic (HY) | Dichlorophenyl Ring | Fits into nonpolar pockets of the active site. |

Generation of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. youtube.com Both ligand-based and structure-based approaches can be employed to develop pharmacophore models for inhibitors based on the this compound scaffold.

Ligand-Based Pharmacophore Modeling: This method is utilized when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. nih.gov By aligning a series of active pyrimidinone derivatives, a common pharmacophore hypothesis can be generated. For instance, a model developed from a series of pyrimidine-2,4,6-trione inhibitors identified key features responsible for their activity. nih.gov For this compound, a hypothetical ligand-based model would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the non-protonated ring nitrogen of the pyrimidinone core.

Hydrogen Bond Donor (HBD): The N-H group of the pyrimidinone ring.

Aromatic Ring (AR): The dichlorophenyl ring, which can engage in π-π stacking interactions.

Hydrophobic (HY) feature: The chloro-substituted phenyl group.

The quality of a ligand-based model is often assessed by its ability to distinguish active from inactive compounds, using metrics like the Güner-Henry (GH) score. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based pharmacophore can be generated by analyzing the key interactions between the ligand and the active site residues. nih.govnih.gov For example, a study on CHK1 kinase inhibitors used the receptor-ligand interactions from a crystal structure to build a pharmacophore model that included features like hydrogen bond acceptors, positive ionizable groups, and aromatic rings. researchgate.net A structure-based model for a kinase target interacting with this compound would map the specific hydrogen bonds formed by the pyrimidinone's N-H and C=O groups with the kinase hinge region and identify hydrophobic pockets occupied by the dichlorophenyl moiety.

Table 1: Hypothetical Pharmacophore Model Features for this compound

| Feature Type | Location on Scaffold | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyrimidinone C=O group | Backbone N-H in kinase hinge |

| Hydrogen Bond Donor (HBD) | Pyrimidinone N-H group | Backbone C=O in kinase hinge |

| Aromatic Ring (AR) | Dichlorophenyl Ring | π-stacking with Phe, Tyr, His |

| Hydrophobic Feature (HY) | Dichlorophenyl Moiety | Hydrophobic pocket |

In Silico Identification of Novel Ligands and Scaffolds

The generated pharmacophore models serve as 3D queries for virtual screening of large chemical libraries like ZINC, Maybridge, or internal company collections to identify novel compounds with the potential to bind to the same target. nih.govnih.gov This computational technique filters vast libraries to prioritize a manageable number of molecules for experimental testing. nih.gov

The screening process typically involves multiple steps:

Pharmacophore-Based Screening: The pharmacophore model is used to rapidly screen databases, retrieving molecules that match the defined chemical features and their spatial arrangement. frontiersin.org

Drug-Likeness Filtering: Hits are filtered based on physicochemical properties, often using Lipinski's Rule of Five, to select for compounds with favorable oral bioavailability characteristics. nih.gov

Molecular Docking: The remaining candidates are docked into the target's binding site to predict their binding conformation and estimate their binding affinity. youtube.com This step helps to refine the hit list by eliminating compounds that have good pharmacophore matching but poor steric or electrostatic complementarity with the active site. researchgate.net

Studies on pyrimidine derivatives have successfully used this approach. For example, a virtual screening of pyrazolo-pyrimidine derivatives against serum/glucocorticoid-inducible kinase 1 (Sgk1) identified five compounds that were subsequently confirmed as inhibitors. nih.gov Similarly, a screen of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of four potential inhibitors of human thymidylate synthase. nih.gov

Table 2: Representative Workflow for In Silico Hit Identification

| Step | Method | Purpose | Example Outcome |

| 1. Database Screening | Pharmacophore Query | Identify molecules with key features | 10,000 hits from ZINC database |

| 2. Filtering | Lipinski's Rule of Five | Remove non-drug-like molecules | 2,500 compounds pass filter |

| 3. Prioritization | Molecular Docking | Rank hits by predicted binding affinity | 100 top-scoring compounds selected |

| 4. Final Selection | Visual Inspection | Analyze binding modes and interactions | 10 compounds selected for synthesis |

Free Energy Calculations for Quantifying Binding Affinities

While molecular docking provides a useful estimate of binding affinity, more rigorous and computationally intensive methods are needed for accurate quantitative predictions. nih.gov Free energy calculations, such as Free Energy Perturbation (FEP) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), are physics-based methods that can predict the relative binding affinities of a series of related ligands with high accuracy. nih.govyoutube.com

Free Energy Perturbation (FEP): FEP calculates the difference in binding free energy (ΔΔG) between two ligands by simulating a non-physical, or "alchemical," transformation of one molecule into another, both in solution and when bound to the protein. youtube.comnih.gov This method is particularly valuable during lead optimization to predict how small chemical modifications will affect binding potency, thereby guiding synthetic efforts toward more effective compounds. youtube.com

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA): The MM-PBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. researchgate.net It is often applied as an end-point calculation on trajectories from molecular dynamics (MD) simulations to analyze the energetic contributions to binding and compare the affinities of different ligands. nih.govnih.gov Studies on JAK1 inhibitors with a pyrrolo[2,3-d]pyrimidin-4-amine core have used MM-PBSA to show that electrostatic and van der Waals interactions were the primary drivers of stable binding. nih.gov

Table 3: Hypothetical Relative Binding Free Energy (ΔΔG) for Analogs of this compound

| Compound ID | Modification from Parent | Calculated ΔΔG (kcal/mol) | Predicted Affinity Change |

| Parent | This compound | 0.0 (Reference) | - |

| Analog-1 | 4-Cl to 4-F | +1.2 | Weaker |

| Analog-2 | 3-Cl to 3-CF₃ | -0.8 | Stronger |

| Analog-3 | Phenyl to Thiophene | +0.5 | Weaker |

| Analog-4 | N1-H to N1-Methyl | -1.5 | Stronger |

De Novo Drug Design Strategies Based on the Pyrimidinone Scaffold

De novo design methods aim to construct entirely new molecules, either by assembling small chemical fragments or by modifying an existing scaffold. nih.gov These strategies are powerful for exploring novel chemical space and generating compounds with improved properties or unique intellectual property positions.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind weakly to adjacent sites on a protein target. These fragments can then be either grown by adding new functional groups or linked together to create a larger, more potent molecule. youtube.comyoutube.com The pyrimidinone core of this compound could serve as a starting fragment, with computational methods suggesting optimal ways to "grow" substituents from the dichlorophenyl ring or the pyrimidinone nitrogen to engage additional pockets within a target's active site.

Scaffold Hopping: This strategy involves replacing a central molecular core (the scaffold) with a chemically different one while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. researchgate.net For the pyrimidinone scaffold, a de novo design program might suggest replacing the pyrimidinone ring with other heterocycles, such as a triazinone or a pyridone, that can maintain the crucial hydrogen bonding interactions while altering other properties like solubility or metabolic stability. A "deconstruction-reconstruction" strategy has been developed that transforms complex pyrimidines into intermediates that can be used to generate diverse pyrimidine and azole analogues, showcasing a powerful method for late-stage diversification. nih.gov

Table 4: Common De Novo Design and Scaffold Hopping Approaches

| Strategy | Description | Application to Pyrimidinone Scaffold |

| Fragment Growing | Extending a core fragment to occupy adjacent binding pockets. | Adding substituents to the dichlorophenyl ring to gain new interactions. |

| Fragment Linking | Connecting two or more fragments that bind to different sub-pockets. | Linking the pyrimidinone core to another fragment identified in a separate binding site. |

| Scaffold Hopping | Replacing the core scaffold with a bioisosteric equivalent. | Replacing the pyrimidinone ring with a triazinone or other heterocycle. |

| Deconstruction-Reconstruction | Chemically transforming the scaffold to enable novel cyclization reactions. | Converting the pyrimidine into an iminoenamine to synthesize diverse analogues. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 5 3,4 Dichlorophenyl Pyrimidin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic compounds. Through the analysis of nuclear spin interactions in a magnetic field, it provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.

The structural backbone of 5-(3,4-dichlorophenyl)pyrimidin-2(1H)-one can be unequivocally assigned using a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts and correlations can be predicted based on established principles and data from analogous structures. beilstein-journals.orgresearchgate.netorganicchemistrydata.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule.

Pyrimidine (B1678525) Protons (H4, H6): The two protons on the pyrimidine ring (H4 and H6) would likely appear as singlets or very finely split doublets in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring.

Dichlorophenyl Protons: The three aromatic protons on the 3,4-dichlorophenyl ring will present a characteristic splitting pattern. H2' would likely be a doublet, H5' a doublet of doublets, and H6' a doublet, with chemical shifts in the range of δ 7.4-7.8 ppm.

N-H Proton: The N1-H proton of the pyrimidinone ring is expected to be a broad singlet, the chemical shift of which can be highly variable (δ 10.0-13.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom.

Carbonyl Carbon (C2): The C=O carbon of the pyrimidinone ring is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.

Pyrimidine Carbons (C4, C5, C6): The sp² carbons of the pyrimidine ring would appear between δ 110-160 ppm. C5, being directly attached to the phenyl ring, would have a distinct shift from C4 and C6.

Dichlorophenyl Carbons: The six carbons of the dichlorophenyl ring would give rise to six signals in the aromatic region (δ 125-140 ppm). The carbons bearing the chlorine atoms (C3' and C4') would be identifiable by their characteristic shifts.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the C-H assignments (e.g., H4 with C4, H6 with C6, and the aromatic protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the structure together. Key expected correlations would include the pyrimidine protons (H4, H6) to the carbons of the phenyl ring (and vice-versa), and the N-H proton to adjacent carbons (C2, C6), confirming the connectivity of the major fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | N-H | 10.0 - 13.0 (br s) | - | C2, C6 |

| 2 | C=O | - | 160 - 170 | H4, H6 |

| 4 | C-H | 8.0 - 9.0 (s) | 150 - 160 | C2, C5, C6 |

| 5 | C | - | 120 - 130 | H4, H6, H2', H6' |

| 6 | C-H | 8.5 - 9.5 (s) | 155 - 165 | C2, C4, C5 |

| 1' | C | - | 135 - 145 | H2', H6' |

| 2' | C-H | 7.6 - 7.8 (d) | 128 - 132 | C4', C6', C5 |

| 3' | C-Cl | - | 130 - 135 | H2', H5' |

| 4' | C-Cl | - | 132 - 138 | H2', H5', H6' |

| 5' | C-H | 7.5 - 7.7 (dd) | 127 - 131 | C1', C3', C4' |

| 6' | C-H | 7.4 - 7.6 (d) | 125 - 129 | C2', C4', C5 |

Tautomeric Equilibria: Pyrimidin-2(1H)-one and its derivatives can theoretically exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol, 2-hydroxypyrimidine) form. cdnsciencepub.comnih.gov However, extensive studies on related pyrimidinones (B12756618) have shown that in both solid and solution phases, the lactam (keto) form is overwhelmingly predominant. nih.govias.ac.in This preference is a general feature for this class of heterocycles. nih.gov Therefore, this compound is expected to exist almost exclusively in the pyrimidin-2-one form as depicted.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound, and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₆Cl₂N₂O. The presence of two chlorine atoms would give a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1, which is a definitive signature for dichlorinated compounds.

Table 2: Calculated Elemental Composition and Exact Mass

| Parameter | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O |

| Monoisotopic Mass | 239.9857 Da |

| Average Mass | 241.076 Da |

| [M]⁺ (C₁₀H₆³⁵Cl₂N₂O) | 239.9857 |

| [M+2]⁺ (C₁₀H₆³⁵Cl³⁷ClN₂O) | 241.9828 |

| [M+4]⁺ (C₁₀H₆³⁷Cl₂N₂O) | 243.9798 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. While a specific experimental spectrum is unavailable, the fragmentation of pyrimidinones is well-documented. cdnsciencepub.comcdnsciencepub.comresearchgate.netsapub.org

Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely include:

Loss of CO: A common fragmentation for lactam systems, leading to a significant [M+H-28]⁺ ion.

Loss of HCN: Retro-synthetic cleavage of the pyrimidine ring can lead to the neutral loss of HCN, resulting in an [M+H-27]⁺ fragment.

Cleavage of the Dichlorophenyl Ring: Fragmentation can occur within the dichlorophenyl substituent, leading to the loss of Cl (chlorine radical) or HCl, giving rise to characteristic fragments.

Formation of Dichlorophenyl Cation: Cleavage of the C5-C1' bond could produce a dichlorophenyl cation fragment [C₆H₃Cl₂]⁺ at m/z 145.

These fragmentation pathways provide a robust method for confirming the identity of the pyrimidine core and the dichlorophenyl substituent.

X-ray Crystallography of the Compound and its Protein-Ligand Complexes

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

As of this writing, a search of crystallographic databases reveals no publicly available crystal structure for this compound itself. If suitable crystals could be grown, the analysis would confirm the predominant tautomeric form and reveal the solid-state conformation, including the dihedral angle between the pyrimidine and dichlorophenyl rings and any intermolecular interactions like hydrogen bonding or π-stacking.

Furthermore, there is no published information regarding protein-ligand complexes involving this specific compound. However, the pyrimidine scaffold is a common motif in many biologically active molecules and enzyme inhibitors. nih.govnih.govnih.gov Should this compound be identified as a ligand for a specific protein target, co-crystallization would be a critical step in understanding its mechanism of action. The resulting protein-ligand crystal structure would elucidate the specific binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other contacts within the protein's active site that are responsible for molecular recognition and affinity.

Determination of Solid-State Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, along with the non-covalent interactions between them, dictates many of the material's bulk properties, including solubility and crystal packing. X-ray crystallography is the definitive method for determining these features.

Although a specific crystal structure for this compound has not been reported, analysis of similar structures, such as other dichlorophenyl-substituted heterocycles and pyrimidinone derivatives, provides a strong basis for predicting its solid-state conformation. For instance, the crystal structure of compounds containing a dichlorophenyl group often reveals significant intermolecular interactions involving the chlorine atoms, such as halogen bonding and π-π stacking. researchgate.netgoogle.com

Table 1: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound (based on analogous compounds)

| Parameter | Predicted Value/Interaction | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for similar organic compounds researchgate.net |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric and non-centrosymmetric packing nih.gov |

| Key Intermolecular Interactions | N-H···O hydrogen bonds | Presence of amide-like functionality in the pyrimidinone ring nih.gov |

| C-H···Cl interactions | Presence of dichlorophenyl group | |

| π-π stacking | Presence of two aromatic rings | |

| Molecular Conformation | Near co-planar arrangement of the pyrimidinone and dichlorophenyl rings | To maximize electronic conjugation |

Elucidation of Atomic-Level Binding Modes in Target Complexes

To understand the pharmacological potential of a compound, it is essential to determine how it interacts with its biological target at an atomic level. This is typically achieved through co-crystallization of the compound with its target protein, followed by X-ray diffraction analysis.

While the specific biological target for this compound is not explicitly identified in the available literature, compounds with similar pyrimidinone and dichlorophenyl scaffolds have been shown to inhibit various enzymes, such as kinases and proteases. researchgate.netnih.govnih.govnih.govgoogle.com For example, dichlorophenylpyridine-based molecules have been demonstrated to inhibit the proprotein convertase furin through an induced-fit mechanism, where the dichlorophenyl moiety inserts into a newly formed hydrophobic binding pocket. researchgate.netnih.gov

Based on these analogous systems, it can be hypothesized that this compound would likely bind to a hydrophobic pocket within its target protein. The dichlorophenyl group would be crucial for establishing van der Waals and hydrophobic interactions. The pyrimidinone core could act as a scaffold and potentially form key hydrogen bonds with the protein backbone or specific amino acid residues. The N-H group could serve as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor. The precise binding mode, including the orientation of the molecule and the specific interactions formed, would be highly dependent on the topology and amino acid composition of the target's active site.

Table 2: Hypothetical Atomic-Level Binding Interactions of this compound in a Target Complex

| Interacting Moiety of Compound | Potential Interacting Residue Type in Target | Type of Interaction |

| 3,4-Dichlorophenyl group | Hydrophobic residues (e.g., Leu, Ile, Val, Phe) | Van der Waals / Hydrophobic |

| Pyrimidinone ring (N-H) | Hydrogen bond acceptors (e.g., Asp, Glu, main-chain C=O) | Hydrogen Bond (Donor) |

| Pyrimidinone ring (C=O) | Hydrogen bond donors (e.g., Arg, Lys, main-chain N-H) | Hydrogen Bond (Acceptor) |

| Aromatic rings | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π Stacking |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum is expected to show several key absorption bands. The N-H stretching vibration of the pyrimidinone ring would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group is anticipated to be a strong, sharp peak around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings would appear in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations of the dichlorophenyl group would be found in the fingerprint region, typically below 800 cm⁻¹. Analysis of IR spectra from similar compounds, such as other substituted pyrimidinones and chlorophenyl derivatives, supports these predictions. nih.govaun.edu.egresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption maxima corresponding to π→π* and n→π* transitions. The conjugated system formed by the pyrimidinone and dichlorophenyl rings will give rise to intense π→π* transitions, likely in the range of 250-300 nm. msu.edu The presence of the carbonyl group and the nitrogen heteroatoms also allows for weaker n→π* transitions at longer wavelengths, which might be observed as a shoulder on the main absorption band. The exact position and intensity of these absorptions can be influenced by the solvent polarity. msu.edu

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Absorption (Wavenumber/Wavelength) | Assignment |

| IR | ~3200-3400 cm⁻¹ (broad) | N-H stretch |

| IR | ~1650-1700 cm⁻¹ (strong, sharp) | C=O stretch |

| IR | >3000 cm⁻¹ | Aromatic C-H stretch |

| IR | ~1450-1600 cm⁻¹ | C=C and C=N stretch (aromatic and pyrimidine rings) |

| IR | <800 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~250-300 nm | π→π* transition |

| UV-Vis | >300 nm (weak) | n→π* transition |

Future Directions and Emerging Research Avenues for 5 3,4 Dichlorophenyl Pyrimidin 2 1h One

Design and Synthesis of Next-Generation Analogs with Tailored Mechanistic Specificity

The core structure of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one serves as a foundational scaffold for the development of next-generation analogs. The primary goal of future synthetic efforts will be to create derivatives with enhanced potency, improved selectivity, and precisely tailored mechanisms of action. This involves a systematic exploration of the structure-activity relationship (SAR), where specific modifications to the molecule are correlated with changes in biological activity. nih.govnih.gov

Key synthetic strategies will focus on several modification points:

The Dichlorophenyl Ring: Altering the substitution pattern on the phenyl ring—for instance, by changing the position or nature of the halogen atoms or introducing other functional groups—can significantly impact target binding affinity and specificity.

The Pyrimidinone Core: Modifications to the pyrimidinone ring itself, such as substitutions at the N1 or N3 positions, can influence pharmacokinetic properties and modulate interactions with biological targets. researchgate.net

Position 5 Substituents: While the 3,4-dichlorophenyl group is a defining feature, replacing it with other aryl or heteroaryl moieties could lead to the discovery of analogs with entirely new biological activity profiles. nih.gov

These synthetic endeavors, guided by SAR insights, will enable the creation of a library of novel compounds. Each analog will be designed to probe specific biological interactions, allowing researchers to fine-tune the molecule's properties to achieve a desired therapeutic effect while minimizing off-target activity. nih.gov

| Modification Site | Synthetic Strategy | Desired Outcome / Rationale |

|---|---|---|

| Dichlorophenyl Ring | Substitution (e.g., F, Br, CF3, OCH3) or positional isomerization (e.g., 2,5-dichloro). | Modulate binding pocket interactions; enhance selectivity and potency. |

| Pyrimidinone N1-H | Alkylation, acylation, or introduction of other functional groups. | Improve metabolic stability, solubility, and cell permeability. |

| Pyrimidinone C4/C6 | Introduction of small alkyl or amino groups. | Explore additional binding interactions and refine SAR. nih.gov |

| Aryl Group at C5 | Replacement of dichlorophenyl with other substituted phenyl or heterocyclic rings. | Discover novel activities and target profiles (scaffold hopping). nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The traditional cycle of designing, synthesizing, and testing new compounds is often time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process for this compound. benthamscience.com These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby accelerating the discovery of optimized drug candidates. nih.govfrontiersin.org

Future research will employ AI and ML in several key areas:

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. mdpi.comarxiv.org By learning from existing chemical and biological data, these models can propose novel pyrimidinone analogs that are predicted to have high activity and favorable drug-like properties. nih.govmdpi.com

Predictive Modeling: ML algorithms can be trained to predict various properties of designed analogs before they are synthesized. This includes predicting target affinity, selectivity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity. researchgate.net This predictive screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Polypharmacology Prediction: ML models are particularly adept at predicting how a single compound might interact with multiple targets. mdpi.comnih.gov This is crucial for designing drugs for complex diseases and for anticipating potential off-target effects. mdpi.com

By integrating AI and ML into the workflow, researchers can navigate the vast chemical space more efficiently, leading to the faster identification of next-generation analogs with superior therapeutic profiles.

| AI/ML Technique | Application in Compound Optimization | Expected Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures based on the pyrimidinone scaffold. mdpi.com | Generation of diverse and unique chemical entities with desired properties. |

| Graph Neural Networks (GNNs) | Predicting bioactivity and target interactions by learning from the molecular graph structure. mdpi.com | Accurate prediction of compound efficacy and multi-target profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity. frontiersin.org | Prioritization of candidates for synthesis based on predicted potency. |

| Multi-task Deep Neural Networks | Simultaneously predicting activity against multiple targets. researchgate.net | Design of selective inhibitors or compounds with desired polypharmacology. |

Exploration of Novel Biological Targets and Polypharmacology of Pyrimidinone Scaffolds

The pyrimidine (B1678525) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. ekb.eg While this compound may have been developed for a specific target, its core structure suggests a broader potential. Future research will focus on exploring this potential by screening the compound and its analogs against diverse panels of biological targets to uncover novel therapeutic applications.

This exploration will be guided by several principles:

Target-Based Screening: The compound and its derivatives can be tested against panels of known disease-relevant targets, such as various protein kinases, proteases, and metabolic enzymes. Pyrimidine-based structures are well-known inhibitors of protein kinases like EGFR and VEGFR, which are crucial targets in cancer therapy. mdpi.comnih.gov

Phenotypic Screening: Instead of testing against a specific target, phenotypic screens assess a compound's effect on cell behavior (e.g., cancer cell proliferation, inflammation). A positive "hit" in such a screen can reveal a compound's therapeutic potential even if the exact molecular target is initially unknown.

Rational Polypharmacology: For complex diseases like cancer or neurodegenerative disorders, hitting a single target is often insufficient. mdpi.com Future efforts may deliberately design analogs of this compound to interact with multiple, carefully selected targets to achieve a synergistic therapeutic effect. mdpi.com

Uncovering new biological targets or designing multi-targeted agents could significantly expand the therapeutic utility of the pyrimidinone scaffold.

| Potential Target Class | Relevance | Example Targets |

|---|---|---|

| Protein Kinases | Central regulators of cell signaling; often dysregulated in cancer and inflammatory diseases. ekb.eg | EGFR, VEGFR, Abl, PLK1 nih.govmdpi.commdpi.com |

| Metabolic Enzymes | Crucial for cell survival and proliferation; targeting metabolism is a key cancer therapy strategy. | Dihydrofolate reductase (DHFR) researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Largest family of cell surface receptors, involved in a vast array of physiological processes. | Adenosine Receptors |

| Proteases | Involved in processes like apoptosis, viral replication, and tissue remodeling. | SARS-CoV-2 Main Protease mdpi.com |

Development of Advanced Probes for Mechanistic Studies

To fully understand how this compound exerts its biological effects, it is essential to identify its direct molecular targets and study its interactions within the complex cellular environment. The development of advanced chemical probes derived from the parent compound is a powerful strategy to achieve this. nih.govacs.org

Future research will involve the synthesis of specialized probe molecules by incorporating specific functional groups into the core structure: ctfassets.net

Photoaffinity Labeling (PAL) Probes: These probes are designed by adding a photoreactive group (such as a diazirine or benzophenone) and a reporter tag (like biotin or an alkyne) to the parent molecule. mdpi.comenamine.netnih.gov When the probe binds to its target protein inside a cell, it can be permanently cross-linked to the target using UV light. nih.govchomixbio.com The reporter tag then allows for the isolation and identification of the target protein via techniques like mass spectrometry.

Fluorescent Probes: Attaching a fluorescent dye to the molecule allows researchers to visualize its localization and movement within living cells using advanced microscopy techniques. This can provide valuable information about where the compound accumulates and where it interacts with its targets.

These advanced probes are indispensable tools for target validation, mapping binding sites, and elucidating the precise mechanism of action, providing a level of detail that is often unattainable through other methods. mdpi.comcolumbia.edu

| Probe Component | Function | Example Moiety |

|---|---|---|

| Pharmacophore | The core structure responsible for specific binding to the target protein. | This compound |

| Photoreactive Group | Forms a covalent bond with the target upon UV light activation. nih.gov | Diazirine, Benzophenone, Aryl Azide enamine.net |

| Reporter Tag | Enables detection, visualization, and isolation of the probe-target complex. nih.gov | Biotin (for pulldown), Alkyne/Azide (for click chemistry), Fluorescent Dye |

Application of Systems Biology Approaches to Understand Comprehensive Biological Action

The effect of a drug is rarely confined to its interaction with a single target; it often triggers a cascade of downstream events and network-level changes within the cell. Systems biology offers a holistic approach to understanding these complex effects by integrating large-scale datasets from various 'omics' technologies. nih.govspringernature.com This approach moves beyond the "one drug, one target" paradigm to provide a comprehensive picture of a compound's biological impact. drugtargetreview.com

Future studies on this compound will utilize systems biology to:

Analyze Global 'Omics' Data: By treating cells or organisms with the compound and then analyzing changes in the entire set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can map the global cellular response. kilmerhansen.comnih.gov

Construct Interaction Networks: The 'omics' data can be used to construct and analyze biological networks, such as protein-protein interaction and signaling pathway networks. nih.govrsc.org This allows researchers to see how the compound perturbs these networks, revealing its mechanism of action and identifying potential off-target effects. frontiersin.org

Identify Biomarkers: Systems-level data can help identify molecular biomarkers that predict a patient's response to the drug, a crucial step toward personalized medicine. nih.gov

This comprehensive, data-driven approach is essential for fully understanding a compound's efficacy and safety, predicting potential adverse effects, and discovering new therapeutic opportunities. drugtargetreview.comnih.gov

| 'Omics' Technology | Biological Molecules Measured | Insights Gained for this compound |

|---|---|---|

| Transcriptomics (RNA-Seq) | RNA transcripts | Identifies genes whose expression is altered by the compound, revealing affected pathways. |

| Proteomics (Mass Spectrometry) | Proteins and their modifications | Reveals changes in protein abundance and post-translational modifications, indicating altered signaling pathways. |

| Metabolomics | Small molecule metabolites | Shows how the compound affects cellular metabolism and biochemical pathways. drugtargetreview.com |

| Multi-omics Integration | Combined analysis of all 'omics' data. nih.gov | Provides a holistic, system-wide view of the compound's mechanism of action and off-target effects. kilmerhansen.com |

Q & A

Q. What are the common synthetic routes for 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one?

The compound is typically synthesized via modifications of the Biginelli reaction, a one-pot multicomponent approach involving urea/thiourea, β-keto esters, and substituted aldehydes. Microwave-assisted synthesis has been employed to enhance reaction efficiency and yield . For example, condensation of 3,4-dichlorobenzaldehyde with urea and ethyl acetoacetate under acidic conditions (e.g., HCl in DMF) yields the pyrimidinone core, followed by purification via recrystallization . Alternative methods include using NH₄OH or surfactants to optimize regioselectivity .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical techniques:

- IR spectroscopy : Confirms carbonyl (C=O, ~1670–1680 cm⁻¹) and NH (~3200–3350 cm⁻¹) stretches .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.9–8.0 ppm) and diastereotopic protons on the pyrimidinone ring (δ 5.0–5.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 160–170 ppm) .

- Elemental analysis : Validates molecular formula (e.g., C₁₆H₁₂Cl₂N₂O for derivatives) .

- Mass spectrometry : Detects molecular ion peaks (e.g., [M+1]⁺ at m/z 319.19) .

Q. What biological activities are associated with this compound?

The 3,4-dichlorophenyl substituent enhances antimicrobial and anticancer activity. Derivatives exhibit:

- Anticancer effects : Inhibition of VEGFR-2 (IC₅₀ < 1 µM) and apoptosis induction in HepG2/MCF-7 cell lines via pyrimidinone spacers .

- Antifungal activity : MIC values < 50 µg/mL against Candida spp. due to hydrophobic interactions with fungal membranes .

Advanced Research Questions

Q. How does structural modification (e.g., heteroatom substitution) affect bioactivity?

Substitutions on the pyrimidinone core significantly alter activity:

Q. How to resolve contradictions in spectroscopic data across synthetic batches?

Discrepancies in NMR/IR spectra often arise from impurities or regioselectivity issues. Mitigation strategies include:

- Purity checks : Use HPLC or TLC (e.g., toluene/ethyl acetate/formic acid, Rf = 0.96) .

- Reaction optimization : Adjust solvent polarity (DMF vs. ethanol) or catalyst (HCl vs. NH₄OH) to control byproducts .

- Advanced NMR techniques : 2D-COSY or NOESY to resolve overlapping proton signals .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : Pyrimidinone derivatives are docked into VEGFR-2 (PDB: 4AG8) using AutoDock Vina, with scoring functions prioritizing hydrogen bonds with Glu885 and hydrophobic contacts with Leu840 .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., LogP < 3.5 for optimal bioavailability) .

- MD simulations : Assess binding stability over 100 ns trajectories to validate docking results .

Q. How to design derivatives for improved selectivity against off-target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.